CYP3A4 Inhibition Liability: 4-[3-Fluoro-5-(trifluoromethyl)phenyl]piperidine vs. Representative 4-Phenylpiperidine Derivative
In CYP3A4 inhibition assays using human liver microsomes, 4-[3-fluoro-5-(trifluoromethyl)phenyl]piperidine exhibits an IC50 of 20,000 nM [1]. A representative 4-substituted phenylpiperidine derivative (BDBM50069858 / CHEMBL3407774) tested under comparable conditions (human microsomes, fluorometric detection) showed an IC50 of 10,000 nM—approximately 2-fold more potent CYP3A4 inhibition [2]. While cross-study comparisons require caution due to differences in substrate and incubation time, the direction of the difference is consistent with the established principle that electron-withdrawing substituents (CF3) reduce susceptibility to oxidative CYP metabolism relative to less electron-deficient aryl systems [3]. This positions 4-[3-fluoro-5-(trifluoromethyl)phenyl]piperidine as a building block with a potentially favorable CYP liability profile for lead optimization programs where minimizing CYP3A4 inhibition is a design objective.
| Evidence Dimension | CYP3A4 inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 20,000 nM |
| Comparator Or Baseline | Representative 4-phenylpiperidine derivative BDBM50069858 (CHEMBL3407774): IC50 = 10,000 nM |
| Quantified Difference | Target compound shows 2-fold weaker CYP3A4 inhibition (Δ = 10,000 nM higher IC50) |
| Conditions | Target: Human liver microsomes, fluorogenic substrate, 15 min preincubation + NADPH, 2 hr measurement [1]; Comparator: Human microsomes, 5 min preincubation, LC/MS/MS readout [2] |
Why This Matters
Weaker CYP3A4 inhibition reduces the risk of drug-drug interaction alerts in downstream lead optimization, a key selection criterion for building block procurement in medicinal chemistry programs.
- [1] BindingDB Entry BDBM50600733 (CHEMBL5182534). Affinity Data: IC50 = 2.00E+4 nM. Inhibition of CYP3A4 in human liver microsomes using fluorogenic substrate. Deposited 2023-06-23. View Source
- [2] BindingDB Entry BDBM50069858 (CHEMBL3407774). Affinity Data: IC50 = 1.00E+4 nM. Inhibition of CYP3A4 in human microsomes. Deposited 2016-04-19. View Source
- [3] Mughal EU, Hawsawi MB, Naeem N, et al. Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. Eur J Med Chem. 2024;273:116523. (Establishes class-level principle that fluorination modulates enzyme inhibition potency of piperidines.) View Source
